REACTION_SMILES
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[BH4-:15].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[F:1][C:2]([c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[C:8](=[O:12])[CH2:7][CH2:6]2)([F:13])[F:14].[Na+:16]>>[F:1][C:2]([c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[CH:8]([OH:12])[CH2:7][CH2:6]2)([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(C(F)(F)F)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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OC1CCc2cc(C(F)(F)F)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |